(5-Bromo-1,3,4-thiadiazol-2-yl)methanamine
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Overview
Description
(5-Bromo-1,3,4-thiadiazol-2-yl)methanamine is a chemical compound with the molecular formula C3H4BrN3S It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-1,3,4-thiadiazol-2-yl)methanamine typically involves the halogenation of thiadiazole derivatives. One common method includes the reaction of this compound with di-tert-butyl dicarbonate in the presence of potassium carbonate in 1,4-dioxane at 0°C for 3 hours . Another method involves the use of triethylamine and Boc-anhydride in dichloromethane at 0°C to room temperature for 6 hours under an inert atmosphere .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain
Chemical Reactions Analysis
Types of Reactions: (5-Bromo-1,3,4-thiadiazol-2-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazole derivatives.
Scientific Research Applications
(5-Bromo-1,3,4-thiadiazol-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Thiadiazole derivatives, including this compound, are being explored for their therapeutic potential.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
Comparison with Similar Compounds
2-Amino-5-bromo-1,3,4-thiadiazole: Another thiadiazole derivative with similar structural features.
(5-Bromo-1,3,4-thiadiazol-2-yl)methanol: A related compound with a hydroxyl group instead of an amine group.
Uniqueness: (5-Bromo-1,3,4-thiadiazol-2-yl)methanamine is unique due to its specific substitution pattern and potential for diverse chemical modifications. Its bromine atom allows for further functionalization, making it a versatile building block in synthetic chemistry.
Properties
IUPAC Name |
(5-bromo-1,3,4-thiadiazol-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3S/c4-3-7-6-2(1-5)8-3/h1,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCDIAMHEHOQIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NN=C(S1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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